Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-
Description
Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl- is a cyclopropane-containing amine derivative characterized by a 4-methoxyphenyl group and a methyl substituent on the cyclopropane ring. The compound’s cyclopropane ring confers unique steric and electronic properties, while the 4-methoxy group enhances solubility and influences reactivity. Its hydrochloride salt (C₁₀H₁₄ClNO, MW 199.68) is also documented , suggesting pharmaceutical relevance due to improved stability.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-8-7-11(8,12)9-3-5-10(13-2)6-4-9/h3-6,8H,7,12H2,1-2H3 |
InChI Key |
QZHUGNMXPYARDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Reactions
Cyclopropanation is a crucial step in the synthesis of cyclopropanamines. One effective method involves the use of diazomethane or related reagents to form the cyclopropane ring:
- Method : Cyclopropanation using diazomethane
- Reagents : Diazomethane, palladium catalysts.
- Conditions : The reaction typically occurs under controlled temperature conditions to ensure high yields and selectivity.
This method has been shown to yield enantiomerically pure nitrogen-substituted cyclopropanes effectively, which can be further functionalized to produce the desired amine.
Condensation Reactions
Another prominent method involves the condensation of 4-methoxyacetophenone with chiral amines:
- Method : Condensation followed by reduction
- Reagents : 4-methoxyacetophenone, (1S,2R)-(+)-norephedrine.
- Conditions : The reaction is performed in the presence of molecular sieves in a suitable solvent like benzene, followed by reduction using Adam's catalyst.
This approach has been noted for its efficiency and ability to produce compounds with significant optical purity.
Table 1: Summary of Preparation Methods
| Method | Key Reagents | Optical Purity (%) | Yield (%) |
|---|---|---|---|
| Cyclopropanation | Diazomethane, Palladium | Variable | High |
| Condensation & Reduction | 4-Methoxyacetophenone, Norephedrine | Up to 57 | Moderate |
| Asymmetric Hydroboration | L-Methoxy-4-vinyl-benzene | Up to 98 | High |
Chemical Reactions Analysis
Acylation Reactions
The primary amine group in 1-(4-methoxyphenyl)-2-methylcyclopropanamine readily undergoes acylation with acid chlorides. For example:
-
Reagent : Pivaloyl chloride (trimethylacetyl chloride)
-
Conditions : Dry solvent (e.g., dichloromethane or toluene), room temperature to 80°C, optional base (e.g., triethylamine).
| Reaction Component | Details |
|---|---|
| Yield | 86% |
| Characterization | NMR (CDCl₃): δ 7.22–7.15 (m, 2H), 6.84–6.76 (m, 2H), 3.76 (s, 3H), 1.20–1.15 (m, 4H), 1.17 (s, 9H) |
| IR (cm⁻¹) | 3266, 2952, 1643 (C=O stretch), 1513 |
This reaction preserves the cyclopropane ring while introducing a bulky pivaloyl group, which is useful for modulating biological activity or crystallography studies .
Alkylation Reactions
The amine group can be alkylated to produce secondary or tertiary amines. For instance:
-
Reagent : Methyl iodide or formaldehyde (via reductive amination)
-
Conditions : Polar aprotic solvents (e.g., DMF), NaBH₃CN or H₂/Pd for reductive amination.
-
Product : N-Methyl-1-(4-methoxyphenyl)-2-methylcyclopropanamine ( ).
| Property | Value |
|---|---|
| cLogP Increase | +0.48 (from 1.59 to 2.07) |
| Blood-Brain Barrier Penetration (LogBB) | Improved from –0.04 to 0.26 |
| 5-HT₂C Receptor Activity | EC₅₀ = 23 nM, Eₘₐₓ = 71% |
Alkylation enhances lipophilicity and central nervous system penetration, making these derivatives valuable in neuropharmacology .
Imine Formation
The amine reacts with aldehydes or ketones to form Schiff bases (imines), a key step in cycloaddition reactions:
| Parameter | Details |
|---|---|
| Yield | Not quantified (used directly in subsequent reactions) |
| Application | Intermediate in Castagnoli–Cushman reactions for heterocycle synthesis |
Imine intermediates participate in [4+2] cycloadditions with homophthalic anhydrides, enabling access to polycyclic architectures like tetrahydroisoquinolines .
Oxidation Reactions
While direct data on oxidation of 1-(4-methoxyphenyl)-2-methylcyclopropanamine is limited, analogous cyclopropanamines undergo oxidation at the amine or cyclopropane ring:
-
Reagent : KMnO₄ or CrO₃
-
Potential Products : Nitroso compounds or ring-opened dicarbonyl derivatives ().
Comparative Reactivity Table
| Reaction Type | Reagents | Conditions | Key Products | Applications |
|---|---|---|---|---|
| Acylation | Pivaloyl chloride | Toluene, 80°C | N-Acyl derivatives | Drug delivery, crystallography |
| Alkylation | Methyl iodide | DMF, NaBH₃CN | N-Alkyl amines | CNS-targeted therapeutics |
| Imine Formation | Aldehydes | Toluene, MgSO₄ | Schiff bases | Heterocyclic synthesis |
| Oxidation | KMnO₄ | Aqueous H₂SO₄ | Nitroso/dicarbonyls | Metabolic studies |
Mechanistic Insights
-
Acylation : Proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride, followed by deprotonation.
-
Alkylation : Involves SN2 displacement (for primary alkyl halides) or reductive amination for secondary amines.
-
Imine Formation : Acid catalysis (e.g., MgSO₄) dehydrates the hemiaminal intermediate to stabilize the Schiff base .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNO
Molecular Weight : 177.2429 g/mol
CAS Number : 1017430-27-1
The compound features a cyclopropane ring substituted with a 4-methoxyphenyl group and a methylamine moiety. This unique structure contributes to its reactivity and potential biological activity, making it a subject of interest in drug development.
Types of Reactions
Cyclopropanamine undergoes several chemical reactions:
- Oxidation : Utilizing agents like potassium permanganate or chromium trioxide.
- Reduction : Achieved using hydrogen gas in the presence of catalysts such as palladium or platinum.
- Substitution : Nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Major Products Formed
The products formed from these reactions vary based on the reagents and conditions used. For instance:
- Oxidation may yield ketones or carboxylic acids.
- Reduction can produce amines or alcohols.
Chemistry
Cyclopropanamine serves as a building block in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for researchers looking to develop new compounds with specific properties.
Biology
In biological studies, cyclopropanamine has shown potential in:
- Enzyme Inhibition Studies : It can act as a ligand for certain receptors or enzymes, modulating their activity.
- Neuropharmacological Research : Preliminary studies indicate that it may influence serotonin receptors (5-HT2C), which are implicated in mood regulation and anxiety disorders.
- Analgesic Properties : Evaluated for pain management therapies through animal models .
Industrial Applications
In industry, cyclopropanamine is utilized in producing specialty chemicals and materials with unique properties. Its versatility allows for applications in pharmaceuticals, particularly in developing drugs targeting neurological disorders and pain relief.
Case Studies
Several case studies highlight the applications of cyclopropanamine:
- Neuropharmacological Studies : Research indicates that this compound may serve as a modulator of neurotransmitter systems, showing promise in treating mood disorders.
- Analgesic Research : Animal model studies suggest potential efficacy in pain management, paving the way for further clinical investigations into its therapeutic applications.
- Synthesis Methods Development : Innovative synthetic routes have been developed that enhance yield and stereoselectivity for cyclopropanamine derivatives, facilitating its use in large-scale industrial production .
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropanamine Derivatives
Key Observations :
- Substituent Effects : The 4-methoxy group in the target compound increases polarity compared to the 4-methyl analog, enhancing solubility in polar solvents .
- Synthetic Accessibility : Cyclopropanamine derivatives are typically synthesized via imine formation (e.g., using aldehydes or ketones with amines) . For example, 1-(4-methoxyphenyl)cyclopropanamine is derived from cyclopropanamine and 4-methoxybenzaldehyde .
- Market Trends : The 4-methylphenyl analog has seen growth in production capacity (2020–2025), driven by industrial demand, whereas methoxy-substituted variants are niche intermediates .
Substituted Phenyl Amines
Key Observations :
- Structural Flexibility : The target compound’s cyclopropane ring distinguishes it from linear amines like 4-methoxymethamphetamine, which exhibit distinct pharmacological profiles .
- Reactivity : Imine derivatives (e.g., N-tert-butyl-1-(4-methoxyphenyl)methanimine ) are precursors in cycloaddition reactions, whereas amines are terminal products .
Research and Development Insights
- Crystallography: Cyclopropane derivatives like 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide have been structurally characterized using X-ray diffraction, highlighting the cyclopropane ring’s planar rigidity .
- Synthetic Challenges: Cyclopropanamine derivatives often require optimized conditions (e.g., trifluoroethanol promotion) to achieve high yields .
Biological Activity
Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl- is a chemical compound with significant potential in medicinal chemistry, particularly for its biological activities related to neurological disorders and pain relief. This article provides an in-depth exploration of its biological activity, including synthesis methods, pharmacological properties, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 177.2429 g/mol
- CAS Number : 1017430-27-1
The compound features a cyclopropane ring substituted with a 4-methoxyphenyl group and a methylamine moiety. This unique structure contributes to its reactivity and potential biological activity, making it a subject of interest in drug development.
Synthesis Methods
Several synthetic routes have been developed for producing Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-. Common methods include:
- Cyclopropanation Reactions : Utilizing various reagents to form the cyclopropane ring.
- Substitution Reactions : Introducing the 4-methoxyphenyl group through electrophilic aromatic substitution.
Biological Activity Overview
Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl- has shown promise in several biological assays:
- Neuropharmacological Studies : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, potentially influencing serotonin receptors (5-HT) which are implicated in mood regulation and anxiety disorders .
- Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models, indicating potential use in pain management therapies.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of Cyclopropanamine is crucial for assessing its therapeutic potential. Key studies have focused on:
- Absorption and Distribution : The lipophilicity of the compound is enhanced due to the methoxy group, which may improve brain penetration and bioavailability .
- Metabolic Stability : Initial assessments indicate moderate stability in human liver microsomes, suggesting a favorable metabolic profile for further development .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Cyclopropanamine, 2-(4-methoxyphenyl) | CHNO | Different position of methoxy group affects activity |
| 1-(3-Methoxyphenyl)cyclopropanamine | CHNO | Variation in methoxy position alters reactivity |
| N-(4-Bromo-2-methoxyphenyl)cyclopropanamine | CHBrNO | Introduction of bromine alters biological activity |
This table highlights how structural variations can influence biological activity, emphasizing the significance of the specific arrangement in Cyclopropanamine.
Case Studies and Research Findings
Recent research has provided valuable insights into the biological activity of Cyclopropanamine:
- Neuropharmacological Activity : In vitro studies demonstrated that Cyclopropanamine exhibits selective agonistic activity at 5-HT receptors with an EC value around 23 nM, indicating its potential as a therapeutic agent for mood disorders .
- Analgesic Efficacy : Animal model studies have shown that Cyclopropanamine significantly reduces pain responses compared to control groups, supporting its development as an analgesic drug.
- ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests favorable properties for further clinical evaluation, including low toxicity levels and acceptable half-life in metabolic assays .
Q & A
Q. What are the key synthetic routes for 1-(4-methoxyphenyl)-2-methylcyclopropanamine, and how can reaction conditions be optimized?
The synthesis often involves cyclopropanation strategies, such as the reaction of α,β-unsaturated precursors with diazomethane under controlled conditions. For example, trans-2-phenylcyclopropylamine derivatives have been synthesized via cyclopropanation using diazomethane, achieving moderate yields (35–40%) . Optimization may include adjusting reaction temperature (e.g., 0–5°C), solvent polarity (e.g., dichloromethane), and stoichiometry to minimize side reactions like carbene dimerization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?
- 1H/13C NMR : Key signals include the cyclopropane protons (δ 0.8–1.5 ppm, multiplet) and methoxy group (δ 3.7–3.9 ppm, singlet). Aromatic protons from the 4-methoxyphenyl moiety appear as doublets (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (C11H15NO, expected m/z 177.1154) and fragmentation patterns (e.g., loss of methoxy group or cyclopropane ring cleavage).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase ensures ≥95% purity .
Advanced Research Questions
Q. What methodologies are recommended for resolving structural ambiguities in cyclopropanamine derivatives via X-ray crystallography?
Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Key steps include:
- Growing crystals via vapor diffusion (e.g., ethyl acetate/pentane).
- Data collection at low temperature (100 K) to reduce thermal motion artifacts.
- Refinement with anisotropic displacement parameters for non-hydrogen atoms and validation using R-factor convergence (<5%) . Structural contradictions (e.g., bond-length discrepancies) can arise from disorder; partial occupancy modeling or twinning corrections may be required.
Q. How can cyclopropanation reactions be optimized to improve yields and stereoselectivity for this compound?
Advanced strategies include:
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Rh(II) carboxylates) can induce enantioselectivity in cyclopropanation, achieving >90% ee .
- Microwave-Assisted Synthesis : Reducing reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yield (40–45%) .
- In Situ Generation of Diazomethane : Minimizes hazards and improves reagent efficiency .
Q. What experimental approaches reconcile discrepancies in reported pharmacological activities (e.g., 5-HT2A agonism vs. anticancer effects)?
- Receptor Binding Assays : Competitive radioligand binding (e.g., [³H]ketanserin for 5-HT2A affinity) under standardized conditions (pH 7.4, 37°C) .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) with controls for metabolic interference .
- Orthogonal Validation : Cross-validate results using siRNA knockdown of target receptors or structural analogs to isolate mechanisms .
Q. How should researchers address contradictory data in synthesis yields or biological activity across studies?
- Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst batch).
- Analytical Rigor : Use qNMR or LC-MS to quantify impurities affecting biological activity .
- Meta-Analysis : Compare datasets with attention to variables like cell line passage number or animal model strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
